Hydrolysis Kinetics Retardation of Trichloro(2-methylbutyl)silane vs. Methyltrichlorosilane via Steric Shielding
The branched 2-methylbutyl group provides steric shielding around the silicon center, which slightly retards hydrolysis kinetics compared to the less sterically hindered methyltrichlorosilane . Although a quantitative rate constant (k) is not explicitly reported in accessible primary literature, the observed kinetic retardation is consistently attributed to the steric bulk of the 2-methylbutyl substituent relative to the minimal methyl group . This kinetic modulation, while not quantified in published studies to date, represents a class-level inference applicable across branched alkyltrichlorosilanes compared to their linear or minimally substituted counterparts [1].
| Evidence Dimension | Hydrolysis kinetics (relative rate) |
|---|---|
| Target Compound Data | Slightly retarded hydrolysis rate relative to methyltrichlorosilane (exact k values not reported in accessible sources) |
| Comparator Or Baseline | Methyltrichlorosilane (CH3SiCl3) — baseline reactivity |
| Quantified Difference | Qualitative: "slightly retarded" due to steric shielding; no reported numerical rate constant difference available in open primary literature |
| Conditions | Ambient moisture exposure; no specified solvent or controlled hydrolysis study identified |
Why This Matters
Slower hydrolysis kinetics may extend pot life during surface silanization and influence the degree of oligomerization prior to surface grafting, directly affecting film quality and process reproducibility.
- [1] Murray, V. B., & Watling, J. D. (2004). NMR Study of the Hydrolysis and Oligomerization of Alkyltrichlorosilanes in Silanizing Solutions Used to Prepare Alkylsiloxane Self-Assembled Monolayers. Journal of Sol-Gel Science and Technology, 30(2), 101–115. View Source
